molecular formula C24H36O8 B015228 [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate CAS No. 81873-08-7

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

Cat. No. B015228
CAS RN: 81873-08-7
M. Wt: 452.5 g/mol
InChI Key: ZSBZMJGJWOYRBW-JZLRHMRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate is a natural product found in Plectranthus ornatus and Plectranthus barbatus with data available.

Scientific Research Applications

Synthesis Methods

The compound “[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate” and its derivatives are synthesized through various methods. For instance, an efficient synthesis of benzopyrone derivatives, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, was reported through Claisen condensation and subsequent reactions (El-Shaaer, 2012). Another synthesis approach involved the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various derivatives (Čačić et al., 2009).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of the compound's derivatives. For instance, synthesized 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives were studied for their antimicrobial activities (El-Shaaer, 2012). Additionally, the antibacterial activity of novel 3,6-disubstituted coumarin derivatives, possibly related to the compound , has been evaluated against various bacterial strains (Velpula et al., 2015).

Antineoplastic and Antioxidant Activities

The antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives, structurally similar to the compound, was evaluated, indicating potential in antitumor studies (Gašparová et al., 2013). Moreover, the antioxidant activity of synthesized coumarins, possibly related, was studied using different methods, suggesting their potential as antioxidants (Kadhum et al., 2011).

Miscellaneous Applications

The compound's derivatives also find applications in other areas. For instance, a study focused on the synthesis of 2H-chromen derivative from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties (Makkar & Chakraborty, 2018).

Mechanism of Action

Target of Action

Forskolin J primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cells . Forskolin J has also been suggested to interact with Cathepsin L , a protein potentially linked to its antiviral activity.

Mode of Action

Forskolin J interacts with its targets by directly activating adenylate cyclase, leading to an increase in cAMP levels within cells . This activation regulates various cellular processes, including the activation of protein kinase A (PKA), an enzyme involved in numerous cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by Forskolin J is the cAMP-dependent pathway . The increase in cAMP levels activates PKA, which in turn regulates various downstream cellular processes . Forskolin J also impacts the adenylate cyclase/cAMP/CREB signaling pathway , which is involved in the progression of multiple sclerosis .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels by Forskolin J lead to various molecular and cellular effects. These include the activation of PKA and the regulation of numerous cellular functions . Forskolin J has also demonstrated antiviral activity against several viruses, including HSV-1, HSV-2, HAV, and COX-B4 .

Action Environment

The action, efficacy, and stability of Forskolin J can be influenced by various environmental factors. For instance, the compound’s antiviral activity may vary depending on the specific viral strain and the host cell environment

properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZMJGJWOYRBW-JZLRHMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 5
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 6
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

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